Cryptocyanine

Übersicht

Beschreibung

Cryptocyanine is a member of the cyanine dye family, known for its vibrant color and unique chemical properties Cyanine dyes are characterized by their polymethine chain, which allows them to absorb and emit light across a broad spectral range, from ultraviolet to near-infrared

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cryptocyanine dyes are typically synthesized through a series of organic reactions involving the condensation of quaternary ammonium salts with aldehydes or ketones. The reaction conditions often require the presence of a base, such as sodium hydroxide, and are carried out under reflux conditions to ensure complete reaction. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale organic synthesis processes. The key steps include the preparation of the quaternary ammonium salts, followed by their condensation with appropriate aldehydes or ketones. The reaction is typically conducted in large reactors under controlled temperature and pressure conditions to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure consistency and safety .

Analyse Chemischer Reaktionen

Photothermal Conversion Reactions

Cryptocyanine derivatives exhibit exceptional photothermal efficiency under NIR irradiation (730–808 nm):

-

Temperature Increase : A 0.5 mM solution of Mito-CCy in PBS (pH 7.4, 50% DMSO) raised the temperature by 13.5°C within 5 minutes under 730 nm laser irradiation (2.3 W/cm²). The untargeted analog (CCy ) showed only a 3.4°C increase under identical conditions .

-

Photothermal Efficiency (η) :

Table 2: Photothermal Performance Comparison

| Compound | λ<sub>max</sub> (nm) | Temperature Increase (°C) | η (%) |

|---|---|---|---|

| Mito-CCy | 713 | 13.5 | 9.5 |

| CCy | 713 | 3.4 | 8.4 |

| ICG | 800 | 4.1 | 3.1 |

Reactive Oxygen Species (ROS) Generation

Despite low fluorescence quantum yields (Φ<sub>f</sub> = 0.007–0.011), cryptocyanines produce minimal ROS during photoirradiation, reducing off-target cytotoxicity:

-

Singlet Oxygen Quantum Yield (Φ<sub>Δ</sub>) :

This low ROS output contrasts with traditional photosensitizers, making cryptocyanines suitable for localized hyperthermia without significant oxidative damage .

Photostability and Degradation

Cryptocyanines demonstrate remarkable stability under repeated NIR irradiation:

-

Cyclic Irradiation Tests : Over five irradiation–cooling cycles (730 nm, 2.3 W/cm²), Mito-CCy and CCy showed <2% variation in peak temperature, confirming resistance to photodegradation .

-

Aggregation Behavior : Hypsochromic shifts in absorption spectra (713 nm → 680 nm) in aqueous buffers indicate moderate aggregation, which does not impair photothermal efficacy .

Mitochondrial Localization and Cytotoxicity

The triarylphosphonium moiety in Mito-CCy enables mitochondrial targeting, enhancing therapeutic precision:

-

Cellular Uptake : Confocal microscopy confirmed mitochondrial colocalization (Pearson’s coefficient >0.85) in HeLa cells .

-

Cytotoxicity : Mito-CCy reduced HeLa cell viability to <20% after 5-minute irradiation (730 nm, 2.3 W/cm²), while dark toxicity remained negligible (viability >90%) .

Comparative Analysis with Other Cyanine Dyes

Table 3: Key Properties of Cyanine-Based Photothermal Agents

| Property | This compound (Mito-CCy ) | Indocyanine Green (ICG) | IR780 |

|---|---|---|---|

| λ<sub>max</sub> (nm) | 713 | 800 | 780 |

| Φ<sub>f</sub> | 0.007 | 0.078 | 0.012 |

| Φ<sub>Δ</sub> | 0.015 | 0.001 | 0.020 |

| η (%) | 9.5 | 3.1 | 32.6 |

Wissenschaftliche Forschungsanwendungen

Cryptocyanine has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various chemical assays and analytical techniques.

Biology: Employed in biological imaging and as a marker for tracking cellular processes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and neuroprotective properties.

Industry: Utilized in the development of advanced materials, such as organic solar cells and light-emitting diodes

Wirkmechanismus

The mechanism by which cryptocyanine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, this compound can interact with cellular membranes and proteins, leading to changes in cellular function and signaling pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. Additionally, this compound has been shown to modulate immune responses by inhibiting the activation of certain immune cells and cytokines .

Vergleich Mit ähnlichen Verbindungen

- Indocyanine Green

- Thiazole Orange

- Cy3 and Cy5 dyes

Cryptocyanine’s unique chemical structure and properties make it a valuable tool in various scientific and industrial applications, distinguishing it from other cyanine dyes.

Biologische Aktivität

Cryptocyanine, a compound with significant biological activity, has garnered attention for its potential applications in various therapeutic areas, particularly in photodynamic therapy (PDT), neuroprotection, and anti-inflammatory treatments. This article delves into the biological properties of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is primarily recognized as a fluorescent dye used in various biological applications. Its chemical structure allows it to interact with biological systems effectively, leading to diverse therapeutic potentials. Recent studies have highlighted its efficacy in generating reactive oxygen species (ROS) upon light activation, making it a promising candidate for cancer therapy and other medical applications.

1. Photodynamic Therapy (PDT)

This compound exhibits strong potential as a photosensitizer in PDT, where it can selectively destroy cancer cells when activated by specific wavelengths of light. This process involves the generation of ROS that can induce cellular apoptosis or necrosis in malignant tissues.

- Mechanism : Upon irradiation, this compound absorbs light energy and transfers it to oxygen molecules, producing ROS that damage cellular components.

- Research Findings : Studies indicate that this compound can enhance the effectiveness of PDT by improving targeting mechanisms and therapeutic outcomes in cancer models .

2. Antioxidant Properties

The compound demonstrates significant antioxidant activity , which is crucial for mitigating oxidative stress associated with various diseases.

- Impact on Neurodegenerative Disorders : this compound has shown promise in protecting neurons from oxidative damage, suggesting potential applications in treating conditions like Alzheimer's and Parkinson's diseases .

- Case Study : In animal models, administration of this compound resulted in reduced markers of oxidative stress and improved neuronal survival rates .

3. Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties that may benefit conditions characterized by excessive inflammation.

- Mechanism : The compound selectively inhibits the production of pro-inflammatory cytokines such as IL-4 and TNF-α, which are involved in allergic responses .

- Clinical Relevance : In studies involving mice with allergic reactions, treatment with this compound led to decreased inflammation and improved symptoms .

Data Summary

The following table summarizes key biological activities of this compound based on recent research findings:

Case Study 1: Cancer Treatment Efficacy

A study evaluated the effectiveness of this compound as a PDT agent in a mouse model of breast cancer. Mice treated with this compound showed a significant reduction in tumor size compared to controls. The treatment was associated with increased ROS levels within tumor cells, confirming the compound's role as an effective photosensitizer .

Case Study 2: Neuroprotection in Alzheimer's Model

In a transgenic mouse model of Alzheimer’s disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. The antioxidant properties were attributed to the compound's ability to scavenge free radicals and reduce neuroinflammation .

Eigenschaften

CAS-Nummer |

4727-50-8 |

|---|---|

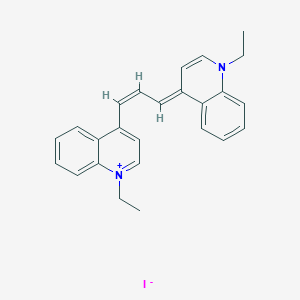

Molekularformel |

C25H25N2.I C25H25IN2 |

Molekulargewicht |

480.4 g/mol |

IUPAC-Name |

(4Z)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;iodide |

InChI |

InChI=1S/C25H25N2.HI/c1-3-26-18-16-20(22-12-5-7-14-24(22)26)10-9-11-21-17-19-27(4-2)25-15-8-6-13-23(21)25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |

InChI-Schlüssel |

CEJANLKHJMMNQB-UHFFFAOYSA-M |

SMILES |

CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-] |

Isomerische SMILES |

CCN1C=C/C(=C/C=C/C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[I-] |

Kanonische SMILES |

CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-] |

Key on ui other cas no. |

4727-50-8 |

Physikalische Beschreibung |

Dark green crystalline powder; [Acros Organics MSDS] |

Piktogramme |

Acute Toxic; Irritant |

Synonyme |

1,1'-diethyl-4,4'-carbocyanine crytocyanine kryptocyanine kryptocyanine, ethyl sulfate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cryptocyanine and what is its molecular formula?

A1: this compound is an organic dye belonging to the cyanine family. Its full chemical name is 1,1'-diethyl-4,4'-carbocyanine iodide, and its molecular formula is C25H25IN2. []

Q2: What are the characteristic spectroscopic features of this compound?

A2: this compound exhibits strong absorption and fluorescence in the red and near-infrared regions. Its absorption maximum lies around 700 nm, making it suitable for use with ruby lasers. [, , , , ]

Q3: How does the fluorescence quantum yield of this compound compare to other near-infrared dyes?

A3: this compound has a relatively low fluorescence quantum yield (Φ(f)) of 0.012 in ethanol. This is considerably lower than commercially available dyes like rhodamine 101 (Φ(f) = 0.913) or HITCI (Φ(f) = 0.283) but comparable to other near-infrared dyes like IR-125 (Φ(f) = 0.132). []

Q4: Can you elaborate on the photochemical processes this compound undergoes upon excitation?

A4: Upon photoexcitation, this compound undergoes trans-cis photoisomerization along its conjugated chain. This process competes with fluorescence and contributes to the dye's relatively short excited state lifetime and low fluorescence quantum yield. [, ]

Q5: What is the significance of spectral hole burning observed in this compound solutions?

A5: Spectral hole burning in this compound solutions reveals the inhomogeneous broadening of its absorption band. This means the absorption band comprises narrower components, each corresponding to a slightly different molecular environment. This phenomenon has implications for the dye's behavior as a saturable absorber in laser applications. [, , ]

Q6: How can this compound solutions be stabilized for use as Q-switches in high-peak-power ruby lasers?

A7: this compound solutions used as Q-switches can be stabilized by: - Using glass cells opaque to ultraviolet radiation below 300 nm, which is the primary cause of photodecomposition. [, ] - Deoxygenating the solutions and sealing them in vacuum-tight containers. []

Q7: What are the primary applications of this compound in laser technology?

A8: this compound has been historically important in laser technology, primarily as a: - Passive Q-switch: Its saturable absorption properties enable the generation of giant pulses in ruby lasers. [, , , , , , ] - Mode-locking element: It can facilitate the generation of ultrashort pulses in mode-locked ruby lasers. [, , , ]

Q8: What limits the use of this compound in high-power laser applications?

A10: this compound's photostability becomes a limiting factor in high-power laser applications. Its tendency to decompose under intense ultraviolet and visible light necessitates stabilization techniques. [, , , ]

Q9: How does the energy transfer process contribute to the operation of infrared dye lasers utilizing this compound?

A11: In infrared dye lasers, this compound can act as an energy acceptor in energy transfer dye lasers (ETDL). Dyes like Nile Blue, excited by a nitrogen laser, can transfer energy to this compound, leading to laser emission in the 700-900 nm range. []

Q10: What are the advantages of using a pulsed laser diode over conventional sources for measuring picosecond fluorescence lifetimes in dyes like this compound?

A12: Pulsed laser diodes offer several advantages: - Cost-effectiveness compared to traditional mode-locked lasers. - Ease of use and integration into single-photon timing setups. - Ability to accurately determine picosecond fluorescence lifetimes of short-lived dyes like this compound. []

Q11: Are there any known biological applications of this compound?

A13: While not directly a therapeutic agent, this compound's analog, NK-4, shows diverse biological activities. This suggests this compound itself could be a valuable starting point for developing novel therapeutic agents. []

Q12: What is NK-4, and how is it related to this compound?

A14: NK-4 is a synthetic derivative of this compound. It exhibits various pharmacological activities, including anti-allergic, anti-inflammatory, wound healing, antiviral, antioxidative, and neuroprotective effects. [, ]

Q13: What are the known molecular targets of NK-4, and how does it exert its effects?

A15: One of the identified targets of NK-4 is the TRPV2 channel, a protein involved in various cellular processes. NK-4 inhibits TRPV2 activation, potentially explaining its anti-allergic and other therapeutic benefits. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.